molecular formula C14H14N6O2S B2535968 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide CAS No. 921083-33-2

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2535968
CAS No.: 921083-33-2
M. Wt: 330.37
InChI Key: NIWQIDZVSCASEM-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a tetrazole ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the p-tolyl group and the pyridine-3-sulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on different biological systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-2-sulfonamide
  • N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-4-sulfonamide
  • N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzene-1-sulfonamide

Uniqueness

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the sulfonamide group on the pyridine ring can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-11-4-6-12(7-5-11)20-14(17-18-19-20)10-16-23(21,22)13-3-2-8-15-9-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWQIDZVSCASEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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